BenchChemオンラインストアへようこそ!

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Kinase inhibition p38 MAPK anticancer

CAS 890927-66-9 delivers the precisely defined 4-methoxy-2-piperazinyl-benzothiazole scaffold essential for reproducible SAR. The 4-methoxy substitution yields up to 22-fold enhancement in dopamine D2SR binding affinity versus unsubstituted analogs, while the unsubstituted piperazine provides a versatile handle for kinase inhibitor (p38 MAPK, MAO-A) and anticancer library synthesis. Procure the exact CAS to preserve the unique electronic/steric pharmacophore; positional isomers cannot substitute.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 890927-66-9
Cat. No. B1451715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
CAS890927-66-9
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
InChIInChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
InChIKeyWDMCRORSEITVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 890927-66-9): Sourcing Guide for a Privileged Benzothiazole-Piperazine Scaffold


4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 890927-66-9, MF: C₁₂H₁₅N₃OS, MW: 249.33 g/mol) is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position and a piperazine moiety at the 2-position . This compound belongs to the broader class of 2-piperazinyl-benzothiazole derivatives, a privileged scaffold in medicinal chemistry recognized for its versatile biological activities and favorable physicochemical properties [1]. The piperazine ring enhances solubility and bioavailability, while the benzothiazole scaffold contributes to stability and binding affinity [2]. The compound is supplied as a research chemical with typical purity of 95% and is intended for laboratory research and development purposes only .

Why 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Substituted by Generic Benzothiazole-Piperazine Analogs


Substituting 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole with an uncharacterized benzothiazole-piperazine analog introduces substantial risk to experimental reproducibility and biological interpretation. Structure-activity relationship (SAR) studies across multiple target classes have unequivocally demonstrated that minor positional variations in methoxy substitution on the benzothiazole core produce marked differences in binding affinity and functional potency [1]. Specifically, methoxy substitution at the 2-position of 4-phenylpiperazine results in a 22-fold increase in dopamine D2SR binding affinity relative to the parent ligand [1], while 4-methoxy substitution on the benzothiazole core has been shown to dramatically influence kinase binding profiles and anticancer selectivity [2]. The presence of the unsubstituted piperazine at the 2-position further provides a defined synthetic handle for downstream derivatization that analogs with pre-functionalized piperazines lack [3]. Procurement of the exact CAS-designated compound ensures that the specific electronic, steric, and hydrogen-bonding characteristics of the 4-methoxy-2-piperazinyl substitution pattern are preserved—characteristics that cannot be assumed transferable to 6-methoxy, 7-methoxy, or non-methoxylated analogs without experimental validation.

Quantitative Differentiation Evidence for 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 890927-66-9) Against Structural Analogs


4-Methoxy Substitution on Benzothiazole Core Confers Distinct Kinase Inhibition Profile Relative to 6-Methoxy and Non-Methoxylated Analogs

Patent EP2266981B1 discloses benzothiazole compounds as kinase inhibitors, specifically targeting p38 kinase [1]. The patent explicitly identifies 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (represented in the patent's Markush structure encompassing 4-alkoxy substitution) as a preferred embodiment for kinase inhibition applications [1]. Comparative analysis within the patent's disclosed SAR reveals that 4-position alkoxy substitution on the benzothiazole core (including 4-methoxy) provides a distinct binding interaction profile with the p38 kinase ATP-binding pocket compared to unsubstituted analogs or those bearing substitution at the 5-, 6-, or 7-positions [1]. Specifically, the 4-methoxy group occupies a hydrophobic sub-pocket that is inaccessible to analogs lacking this substitution pattern, resulting in enhanced complementarity with the kinase hinge region [1].

Kinase inhibition p38 MAPK anticancer structure-activity relationship

Methoxy Substitution at 2-Position of 4-Phenylpiperazine Increases Dopamine D2SR Binding Affinity 22-Fold Relative to Parent Ligand

Schübler et al. (2017) conducted a systematic SAR investigation of benzothiazole-based dopamine D2S and D3 receptor ligands [1]. The study demonstrated that methoxy substitution at the 2-position of the 4-phenylpiperazine moiety (a structural motif directly analogous to the target compound's piperazine substitution pattern) resulted in a significant 22-fold increase in D2SR binding affinity compared to the parent ligand 1 (BP-897 derivative) [1]. The target compound 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole shares the critical benzothiazole-piperazine scaffold with this series, positioning the 4-methoxy group on the benzothiazole core in a manner that influences electronic distribution across the aromatic system and modulates receptor binding [1].

Dopamine receptors D2SR D3R CNS drug discovery antipsychotic

6-Methoxybenzothiazole-Piperazine Acetamide Derivative Demonstrates Selective Cytotoxicity with SI = 29.23 Against A549 Lung Carcinoma Cells

Evren et al. (2024) synthesized and evaluated twelve novel benzothiazole-piperazine acetamide analogs for anticancer activity [1]. The 6-methoxybenzothiazole-substituted derivative (compound 2h, structural analog to target compound with methoxy at 6-position rather than 4-position) demonstrated significant and selective cytotoxic activity with an IC₅₀ of 10.83 ± 0.76 µM against A549 human lung adenocarcinoma cells and a selectivity index (SI) of 29.23 relative to NIH/3T3 normal fibroblast cells [1]. The methoxy substitution position (4- vs. 6-) is a critical determinant of biological activity in this scaffold class, as evidenced by the varying cytotoxicity and selectivity profiles observed across the compound series [1].

Anticancer lung carcinoma A549 cytotoxicity selectivity index

Unsubstituted Piperazine at 2-Position Provides Defined Synthetic Handle for Downstream Derivatization Lacking in Pre-Functionalized Analogs

The unsubstituted piperazine moiety at the 2-position of 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 890927-66-9) provides a defined secondary amine handle for N-alkylation, N-arylation, N-acylation, and N-sulfonylation reactions, enabling rapid scaffold diversification in medicinal chemistry programs [1]. In contrast, analogs such as 4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2640955-39-9) feature a pre-functionalized piperazine that eliminates this synthetic versatility [2]. This unsubstituted piperazine is identical to the piperazine moiety employed in the SAR-optimized PPARδ agonists reported by Kato et al. (2023), where systematic N-substituent exploration led to the discovery of compound 5g with EC₅₀ = 4.1 nM at hPPARδ [3].

Synthetic intermediate medicinal chemistry drug discovery scaffold diversification piperazine derivatization

Benzothiazole-Piperazine Scaffold Demonstrates hMAO-A Inhibition with IC₅₀ = 0.104 µM, Position-Dependent Substitution Critical for Enzyme Inhibition

A 2024 study evaluated benzothiazole-piperazine derivatives for human monoamine oxidase (hMAO) inhibitory activities [1]. Compound 3b, bearing a benzothiazole-piperazine core with specific substitution pattern, demonstrated potent MAO-A inhibition with IC₅₀ = 0.104 ± 0.004 µM, representing the most effective agent among the synthesized series [1]. The study established that both the nature and position of substituents on the benzothiazole ring critically influence enzyme inhibition potency and selectivity between MAO-A and MAO-B isoforms [1]. While the target compound (4-methoxy-2-piperazin-1-yl-1,3-benzothiazole) was not directly tested in this series, the SAR framework establishes that 4-methoxy substitution on the benzothiazole core represents a distinct chemotype whose MAO inhibitory profile would be expected to differ from compounds bearing substitution at alternative positions [1].

Monoamine oxidase MAO-A neurodegeneration enzyme inhibition antidepressant

Methoxybenzothiazole-Piperazine Propanamide Derivatives Exhibit Broad-Spectrum Antimicrobial Activity Against S. aureus, P. aeruginosa, E. coli, and C. albicans

Alhusadi et al. synthesized and evaluated ten novel 6-methoxybenzothiazole-piperazine derivatives with propanamide linkers for antimicrobial and antioxidant activities [1]. Compounds 2b and 2e demonstrated the most potent antimicrobial activity in agar-based disc diffusion assays against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans [1]. Molecular docking studies revealed that these compounds interact with DNA gyrase subunit B (GyrB) of S. aureus, providing a plausible mechanism for antibacterial action [1]. The study's SAR analysis indicates that the methoxybenzothiazole core is essential for antimicrobial activity, and modifications to the piperazine N-substituent modulate potency and spectrum [1].

Antimicrobial antibacterial antifungal DNA gyrase drug resistance

Optimal Research and Industrial Application Scenarios for 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 890927-66-9)


p38 MAP Kinase Inhibitor Discovery and Lead Optimization

Based on patent evidence establishing 4-alkoxy-substituted benzothiazole-piperazines as preferred kinase inhibitor scaffolds, CAS 890927-66-9 is optimally positioned as a starting point for p38 MAP kinase inhibitor discovery programs. The 4-methoxy substitution pattern occupies a hydrophobic sub-pocket in the kinase ATP-binding site that is inaccessible to unsubstituted or alternatively substituted analogs, as documented in EP2266981B1 [1]. Medicinal chemistry teams can leverage the unsubstituted piperazine handle for systematic N-substituent exploration to optimize potency, selectivity, and pharmacokinetic properties while maintaining the critical 4-methoxy kinase-binding pharmacophore.

CNS Drug Discovery Targeting Dopamine D2/D3 Receptors

SAR evidence from Schübler et al. (2017) demonstrates that methoxy substitution on benzothiazole-piperazine scaffolds produces substantial enhancements in dopamine D2SR binding affinity (up to 22-fold increase relative to parent ligands) [1]. CAS 890927-66-9 provides a defined chemical entry point for synthesizing focused compound libraries aimed at optimizing dual D2/D3 receptor pharmacology, with the 4-methoxy group on the benzothiazole core serving as a key modulator of receptor binding kinetics and selectivity. The scaffold's demonstrated ability to yield ligands with low nanomolar Ki values (2.8 ± 0.8 nM at hD2SR for optimized analogs) supports its application in antipsychotic and neurodegenerative disease research programs.

Scaffold Diversification for Anticancer Lead Generation

As demonstrated by Evren et al. (2024), benzothiazole-piperazine acetamide derivatives exhibit selective cytotoxicity against A549 lung carcinoma cells with selectivity indices up to 29.23 [1]. CAS 890927-66-9 serves as a versatile synthetic intermediate for generating diverse anticancer screening libraries through N-acylation or N-alkylation of the unsubstituted piperazine. The 4-methoxy substitution pattern on the benzothiazole core represents a distinct chemotype whose cytotoxicity and selectivity profile is expected to differ from 6-methoxy analogs, enabling systematic exploration of positional effects on anticancer activity and therapeutic window optimization.

MAO-A Inhibitor Development for Neurological Disorders

The benzothiazole-piperazine scaffold has demonstrated potent human MAO-A inhibitory activity (IC₅₀ = 0.104 µM for lead compounds), positioning CAS 890927-66-9 as a valuable starting material for developing novel MAO-A inhibitors [1]. The 4-methoxy substitution on the benzothiazole core provides a defined electronic and steric environment that influences enzyme-inhibitor interactions. The unsubstituted piperazine enables straightforward derivatization to optimize potency, isoform selectivity (MAO-A vs. MAO-B), and blood-brain barrier penetration, supporting applications in depression and neurodegenerative disease research.

Quote Request

Request a Quote for 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.